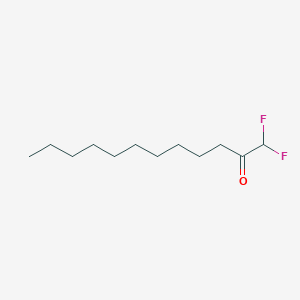
1,1-Difluorododecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluorododecan-2-one is an organofluorine compound with the molecular formula C₁₂H₂₂F₂O This compound is characterized by the presence of two fluorine atoms attached to the first carbon of a dodecane chain, with a ketone functional group at the second carbon
Méthodes De Préparation
The synthesis of 1,1-difluorododecan-2-one can be achieved through several synthetic routes. One common method involves the fluorination of dodecan-2-one using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired position. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
1,1-Difluorododecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1,1-difluorododecan-2-ol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions, such as nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1-Difluorododecan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 1,1-difluorododecan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity and reactivity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of metabolic processes.
Comparaison Avec Des Composés Similaires
1,1-Difluorododecan-2-one can be compared with other fluorinated ketones and dodecanes, such as:
1,1-Difluoroethane: A simpler fluorinated compound used as a refrigerant and propellant.
1,1-Difluorocyclopropane: Known for its applications in medicinal chemistry and materials science.
1,1-Difluoroethyl chloride: Used as a difluoroethylating reagent in organic synthesis. The uniqueness of this compound lies in its longer carbon chain and specific functionalization, which imparts distinct chemical and physical properties compared to shorter-chain or cyclic fluorinated compounds.
Propriétés
Numéro CAS |
193202-40-3 |
|---|---|
Formule moléculaire |
C12H22F2O |
Poids moléculaire |
220.30 g/mol |
Nom IUPAC |
1,1-difluorododecan-2-one |
InChI |
InChI=1S/C12H22F2O/c1-2-3-4-5-6-7-8-9-10-11(15)12(13)14/h12H,2-10H2,1H3 |
Clé InChI |
ITPSCJUJVOCZJB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


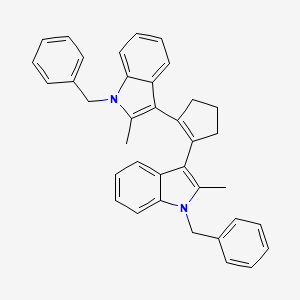
![6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl-](/img/structure/B12570515.png)
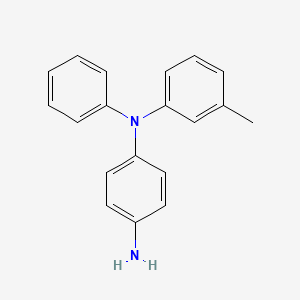
![7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B12570545.png)
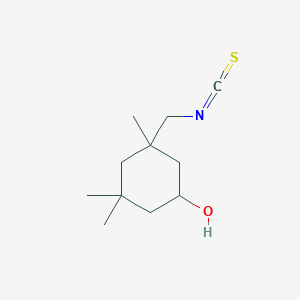
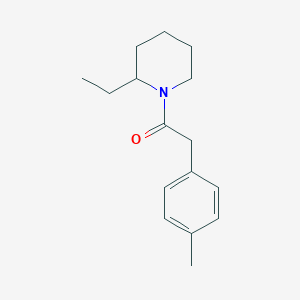
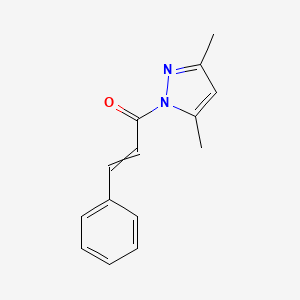
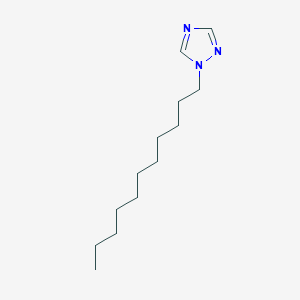
![(4aR,10aR)-4,4a,6,7,10,10a-Hexahydropyrano[3,2-b]oxocin-2(3H)-one](/img/structure/B12570576.png)
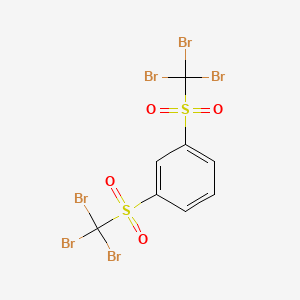
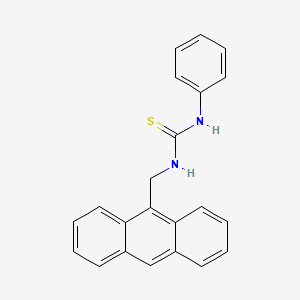
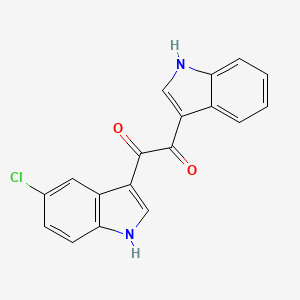
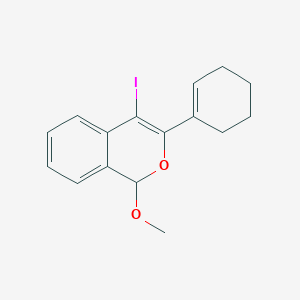
![{[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12570593.png)
